molecular formula C14H10N2O B2898199 1-(pyridin-2-yl)-1H-indole-3-carbaldehyde CAS No. 890095-85-9

1-(pyridin-2-yl)-1H-indole-3-carbaldehyde

Cat. No.: B2898199
CAS No.: 890095-85-9
M. Wt: 222.247
InChI Key: HXOFNACVRMTGID-UHFFFAOYSA-N
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Description

1-(pyridin-2-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(pyridin-2-yl)-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide to form the formyl group on the indole ring . Another method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(pyridin-2-yl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include indole-3-carboxylic acid, indole-3-methanol, and various substituted indoles .

Comparison with Similar Compounds

  • Indole-3-carbaldehyde
  • 3-Formylindole
  • 3-Indolylformaldehyde
  • β-Indolylaldehyde

Comparison: 1-(pyridin-2-yl)-1H-indole-3-carbaldehyde is unique due to the presence of the pyridyl group, which enhances its reactivity and potential for forming more complex structures . This distinguishes it from other indole derivatives that lack this functional group.

Properties

IUPAC Name

1-pyridin-2-ylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-10-11-9-16(14-7-3-4-8-15-14)13-6-2-1-5-12(11)13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOFNACVRMTGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC=CC=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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